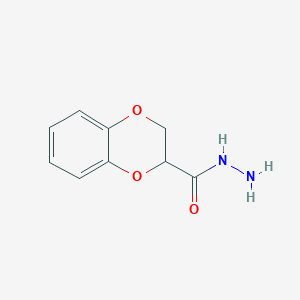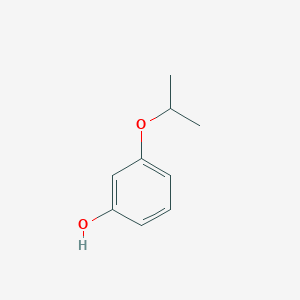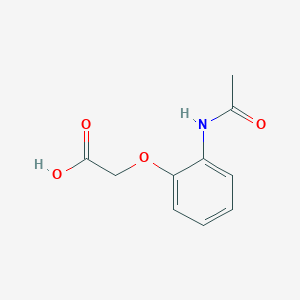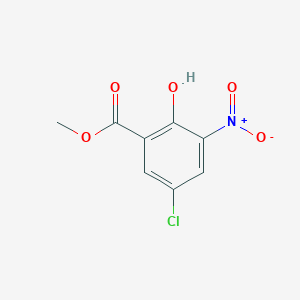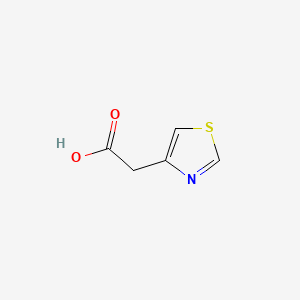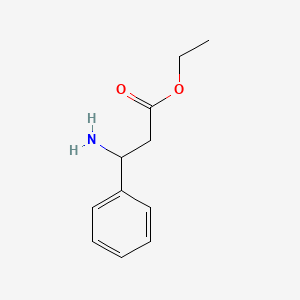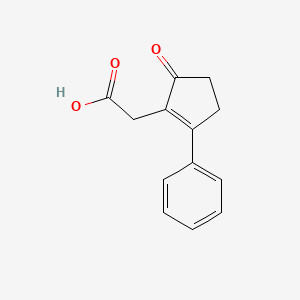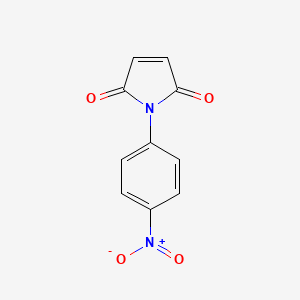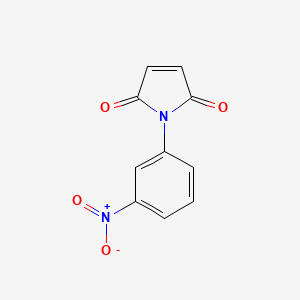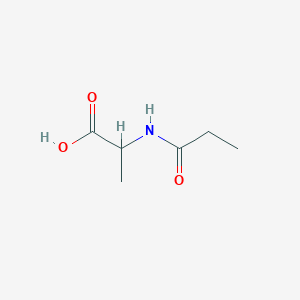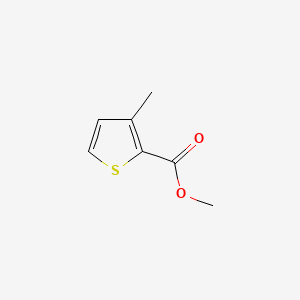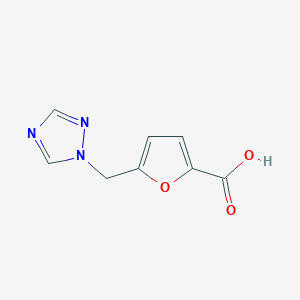
4-(Ethylamino)pyrimidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylamino)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities The structure of this compound consists of a pyrimidine ring substituted with an ethylamino group at the 4-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)pyrimidin-2-ol typically involves the cyclization of suitable precursors. One common method involves the reaction of ethylamine with 2-chloropyrimidine-4-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine displaces the chlorine atom on the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions: 4-(Ethylamino)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 4-(ethylamino)pyrimidine.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2-oxo-4-(ethylamino)pyrimidine.
Reduction: Formation of 4-(ethylamino)pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Ethylamino)pyrimidin-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Ethylamino)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
4-(Ethylamino)pyrimidin-2-ol can be compared with other similar compounds, such as:
2-Aminopyrimidine: Similar structure but with an amino group at the 2-position instead of a hydroxyl group.
4-(Methylamino)pyrimidin-2-ol: Similar structure but with a methylamino group instead of an ethylamino group.
2-Hydroxypyrimidine: Lacks the ethylamino group at the 4-position.
Uniqueness: The presence of both the ethylamino group at the 4-position and the hydroxyl group at the 2-position gives this compound unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
6-(ethylamino)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-7-5-3-4-8-6(10)9-5/h3-4H,2H2,1H3,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVICROIWXBFQEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902727 |
Source


|
| Record name | NoName_3277 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

